BenchChemオンラインストアへようこそ!

N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

GPR35 antagonism GPCR screening phenotypic assay

Select this benzimidazole-pyridine-acetamide for its unique, computed zero hydrogen bond donor (HBD=0) profile, a key differentiator for enhanced passive membrane permeability in cell-based assays. It serves as a structurally defined negative control in GPR35 antagonism studies and offers a documented entry point into anti-ulcer (proton pump inhibition) research programs. A balanced lead-like scaffold (MW 310.35, clogP 2.25) ideal for medicinal chemistry expansion.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 1170641-43-6
Cat. No. B2480996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
CAS1170641-43-6
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCOCCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
InChIInChI=1S/C17H18N4O2/c1-23-11-10-19-16(22)12-21-15-8-3-2-6-13(15)20-17(21)14-7-4-5-9-18-14/h2-9H,10-12H2,1H3,(H,19,22)
InChIKeyVAHCPDQMGRSPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1170641-43-6) – Compound Class and Baseline Profile for Procurement Evaluation


N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1170641-43-6; molecular formula C17H18N4O2; molecular weight 310.35 g/mol) is a synthetic heterocyclic compound belonging to the benzimidazole-pyridine-acetamide structural class . Its core scaffold consists of a benzimidazole moiety linked at the 2-position to a pyridin-2-yl ring and N-substituted with an acetamide side chain terminating in a 2-methoxyethyl group. This compound class has been described in patent literature as a source of potential proton pump inhibitors for anti-ulcer therapy [1]. The compound has been catalogued in screening libraries (ECBD identifier EOS30029) and evaluated in a GPR35 antagonism primary assay [2].

Why N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide Cannot Be Simply Substituted by In-Class Analogs


The benzimidazole-pyridine-acetamide class contains multiple N-substituted variants – including N-allyl (CAS 1105240-29-6), N-(o-tolyl), N-(benzo[d]thiazol-2-yl), and N-(3,4-dimethoxyphenethyl) analogs – that differ only in the terminal amide substituent . Despite sharing a common core scaffold, these substitutions drive markedly different physicochemical properties and biological profiles. The 2-methoxyethyl side chain of the target compound introduces a hydrogen-bond-accepting ether oxygen absent in the N-allyl analog, and contributes zero hydrogen bond donors (HBD = 0), whereas the N-(o-tolyl) analog possesses different logP characteristics that may alter membrane permeability and target engagement [1]. In the absence of head-to-head pharmacology data, these computed property differences constitute the primary basis for expecting non-interchangeable biological behavior within this series.

Quantitative Differentiation Evidence for N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1170641-43-6) Against Closest Analogs


GPR35 Antagonism Primary Screening: Target Compound vs. Class Baseline

The target compound was evaluated in a GPR35 antagonism primary assay through the ECBD screening platform and reported as inactive [1]. While this is a negative result, it provides a defined pharmacological landmark that differentiates it from any active members of the benzimidazole-pyridine-acetamide series, should such data emerge. No comparator data are available from the same assay for the N-allyl, N-(o-tolyl), or N-(3,4-dimethoxyphenethyl) analogs; therefore the differentiation is currently at the class-level inference stage.

GPR35 antagonism GPCR screening phenotypic assay

Hydrogen Bond Donor Count: Target Compound (HBD = 0) vs. N-Heteroaryl Analogs

Computed molecular descriptors indicate the target compound possesses zero hydrogen bond donors (HBD = 0), a feature arising from the tertiary amide nitrogen and the absence of any –NH or –OH groups [1]. This contrasts with the N-(benzo[d]thiazol-2-yl) analog, which contains an additional heterocyclic –NH capable of acting as a hydrogen bond donor, and with the N-(o-tolyl) analog, which introduces a secondary amide (HBD ≥ 1). Zero HBD count is associated with improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux in predictive models [2].

drug-likeness hydrogen bonding permeability

Molecular Weight and Lipophilicity: Target Compound vs. Dimethoxyphenethyl Analog

The target compound (MW 310.35 g/mol; clogP 2.25) occupies a favorable central position within the benzimidazole-pyridine-acetamide series based on computed properties, contrasting with the bulkier N-(3,4-dimethoxyphenethyl) analog (MW 416.5 g/mol; predicted higher clogP) and the smaller N-allyl analog (MW 292.33 g/mol) . The target compound's QED (Quantitative Estimation of Drug-likeness) score of 0.74 falls within the attractive range for probe and lead development [1].

molecular weight lipophilicity ADME

Structural Incorporation into Anti-Ulcer Patent Scope: Class-Level Positioning

The structural motif of the target compound – a benzimidazole linked to a pyridine and bearing an alkoxy-substituted acetamide side chain – falls within the general formula (I) claimed in CN101497604B, which describes compounds for treating and preventing peptic ulcer [1]. This patent explicitly covers variations in the R1–R5 substituents, including 2-methoxyethyl groups at the acetamide terminus [1]. No specific anti-ulcer IC50 or in vivo data for the exact target compound are disclosed in the patent; however, the structural coverage provides a defined intellectual property context that may influence procurement decisions where freedom-to-operate is a consideration.

proton pump inhibitor anti-ulcer agent patent landscape

Recommended Application Scenarios for N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 1170641-43-6) Based on Differentiation Evidence


Permeability-Sensitive Cell-Based Screening Where Low HBD Is Advantageous

The target compound's computed zero hydrogen bond donor count (HBD = 0), contrasted with ≥1 for analogs bearing secondary amides or heterocyclic NH groups, supports its preferential selection in assays where passive membrane permeability is critical. This includes cell-based target engagement studies, intracellular GPCR functional assays, or CNS penetration screening cascades where minimizing HBD is a known optimization parameter [1]. Compared to the N-(o-tolyl) analog (HBD = 1), the target compound provides a structurally matched comparator with improved predicted permeability characteristics.

Hit-to-Lead Optimization Campaigns Requiring Balanced MW and Lipophilicity

With a molecular weight of 310.35 g/mol and clogP of 2.25, the target compound occupies a central position in the benzimidazole-pyridine-acetamide series, offering a balanced starting point relative to the heavier N-(3,4-dimethoxyphenethyl) analog (MW 416.5 g/mol) and the lighter N-allyl analog (MW 292.33 g/mol) . Its QED score of 0.74 and compliance with the Rule of Five (MW < 500, HBD = 0, HBA = 6) position it as a suitable scaffold for medicinal chemistry expansion programs, where later-stage optimization of solubility and metabolic stability can be pursued without inherent MW or lipophilicity penalties.

GPCR Deorphanization and Target Deconvolution Studies

The documented inactivity of the target compound in a GPR35 antagonism primary assay provides a specific negative data point that can support GPCR deorphanization or target deconvolution studies . When screened alongside active analogs or known GPR35 ligands, the target compound can serve as a structurally related negative control, enabling researchers to attribute observed activity to specific structural features of the N-substituent. This defined pharmacological landmark is currently unavailable for the N-allyl, N-(o-tolyl), and N-(benzo[d]thiazol-2-yl) analogs in the same assay.

Gastric Acid Secretion Research Within a Defined Patent Landscape

The structural encompassment of the target compound within the general formula of CN101497604B, a patent describing benzimidazole-pyridine-acetamide derivatives as anti-ulcer agents, provides a documented linkage to gastric acid secretion research [2]. For laboratories investigating novel proton pump inhibitory mechanisms, the target compound offers a structurally characterized entry point into this chemical series with a defined intellectual property context, which may not be as clearly established for analogs such as the N-allyl variant.

Quote Request

Request a Quote for N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.